molecular formula C14H17Cl2NO B5731857 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide

2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide

Cat. No. B5731857
M. Wt: 286.2 g/mol
InChI Key: DCQUVUSLIWIPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide, also known as CPP-109, is a drug that is being studied for its potential use in the treatment of addiction and other neurological disorders. It is a derivative of the drug vigabatrin, which is used to treat epilepsy.

Mechanism of Action

2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA, 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide is thought to reduce the reinforcing effects of drugs of abuse and decrease the risk of relapse.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in the reinforcing effects of drugs of abuse. It has also been shown to decrease the activity of the dopamine system, which is involved in reward processing and addiction. Additionally, 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide has been shown to have anti-convulsant effects, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide in lab experiments is that it is a well-characterized drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it has only been studied in preclinical models and has not yet been tested in humans. Additionally, the optimal dosing and administration of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide for the treatment of addiction is not yet known.

Future Directions

There are several potential future directions for the study of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide. One direction is to test its efficacy in human clinical trials for the treatment of addiction. Another direction is to explore its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to determine the optimal dosing and administration of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide for the treatment of addiction.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide involves the reaction of cyclohexylamine with 2,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide has been studied for its potential use in the treatment of addiction, particularly addiction to cocaine and other stimulants. It works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels is thought to reduce the reinforcing effects of drugs of abuse and decrease the risk of relapse.

properties

IUPAC Name

2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQUVUSLIWIPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.